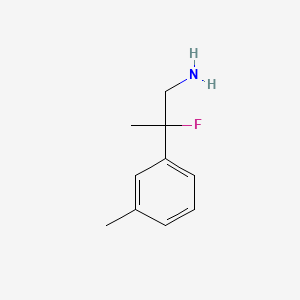
2-Fluoro-2-(m-tolyl)propan-1-amine
Übersicht
Beschreibung
2-Fluoro-2-(m-tolyl)propan-1-amine is a useful research compound. Its molecular formula is C10H14FN and its molecular weight is 167.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Fluoro-2-(m-tolyl)propan-1-amine is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current research findings.
Chemical Structure and Properties
The compound features a fluorine atom and an m-tolyl group attached to a propan-1-amine backbone. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity by increasing its binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The fluorine atom can facilitate stronger hydrogen bonding and π-π interactions with target molecules, which may enhance its pharmacological effects.
Key Mechanisms:
- Receptor Binding : The compound may act as a modulator for neurotransmitter receptors, particularly in the serotonin (5-HT) system, influencing mood and anxiety disorders.
- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Demonstrated potential against various bacterial strains, suggesting utility in infection control. |
| Anticancer | Exhibited cytotoxic effects in cancer cell lines, with mechanisms involving apoptosis induction. |
| Neuropharmacological | Potential as an antidepressant or anxiolytic agent through modulation of serotonin receptors. |
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : A study evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effective antimicrobial properties .
- Anticancer Effects : In vitro assays demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 12 µM. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways .
- Neuropharmacological Impact : Research focused on the interaction with serotonin receptors showed that this compound acted as a partial agonist at 5-HT1A receptors, indicating potential use in treating anxiety and depression .
Comparative Analysis
When compared to structurally similar compounds, this compound exhibits unique properties that enhance its biological activity:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | 12 | Anticancer (MCF-7) |
| 2-Fluoro-2-(p-tolyl)propan-1-amine | 20 | Anticancer (MCF-7) |
| 2-Fluoro-2-(o-tolyl)propan-1-amine | 25 | Anticancer (MCF-7) |
Eigenschaften
IUPAC Name |
2-fluoro-2-(3-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8-4-3-5-9(6-8)10(2,11)7-12/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFWGNMRDAKJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















